[4-(2-METHYLPHENYL)PIPERAZINO](4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-METHYLPHENYL)PIPERAZINOMETHANONE: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-methylphenyl group and a tetrahydrobenzothiophene moiety, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-METHYLPHENYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the piperazine ring and the tetrahydrobenzothiophene core. Common synthetic routes include:
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2-Methylphenyl Group: The piperazine ring is then substituted with a 2-methylphenyl group using Friedel-Crafts alkylation, employing reagents like aluminum chloride (AlCl3) as a catalyst.
Formation of Tetrahydrobenzothiophene Core: The tetrahydrobenzothiophene core is synthesized through the cyclization of appropriate thiol and alkene precursors under acidic conditions.
Coupling Reaction: Finally, the piperazine derivative is coupled with the tetrahydrobenzothiophene core using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-METHYLPHENYL)PIPERAZINOMETHANONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Pd/C, sodium borohydride (NaBH4), and lithium aluminum hydride (LiAlH4).
Substitution: Halogenated derivatives, nucleophiles like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted piperazine compounds.
Scientific Research Applications
4-(2-METHYLPHENYL)PIPERAZINOMETHANONE: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-METHYLPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune responses, contributing to its potential therapeutic effects.
Properties
IUPAC Name |
[4-(2-methylphenyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-15-6-2-4-8-17(15)21-10-12-22(13-11-21)20(23)19-14-16-7-3-5-9-18(16)24-19/h2,4,6,8,14H,3,5,7,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXATRXLSJFOJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=C(S3)CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.